molecular formula C22H23N3O6S B2859534 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE CAS No. 851081-96-4

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE

Cat. No.: B2859534
CAS No.: 851081-96-4
M. Wt: 457.5
InChI Key: DTBUAHNRSKJJRS-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzenesulfonyl group, a tert-butyl group, a methylpyrazol ring, and a nitrobenzoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine with a diketone under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrazole ring is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation, using tert-butyl bromide and a strong base like sodium hydride.

    Formation of the Nitrobenzoate Moiety: The final step involves esterification, where the pyrazole derivative is reacted with 2-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

    Substitution: Amines, thiols, pyridine or other bases, room temperature to moderate heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Sulfonamide derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the nitrobenzoate moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic Acid: Another compound with a benzoic acid moiety but different substituents.

Uniqueness

What sets 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-METHYL-3-NITROBENZOATE apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-14-17(12-9-13-18(14)25(27)28)21(26)31-20-19(15(2)23-24(20)22(3,4)5)32(29,30)16-10-7-6-8-11-16/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBUAHNRSKJJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C(C)(C)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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